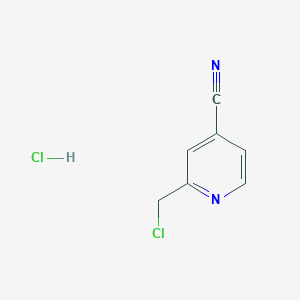

2-(Chloromethyl)isonicotinonitrile hydrochloride

CAS No.: 1609396-24-8

Cat. No.: VC3199447

Molecular Formula: C7H6Cl2N2

Molecular Weight: 189.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609396-24-8 |

|---|---|

| Molecular Formula | C7H6Cl2N2 |

| Molecular Weight | 189.04 g/mol |

| IUPAC Name | 2-(chloromethyl)pyridine-4-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C7H5ClN2.ClH/c8-4-7-3-6(5-9)1-2-10-7;/h1-3H,4H2;1H |

| Standard InChI Key | YKPHPACYEATAOH-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1C#N)CCl.Cl |

| Canonical SMILES | C1=CN=C(C=C1C#N)CCl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(Chloromethyl)isonicotinonitrile hydrochloride combines several key structural elements: a pyridine ring as the core structure, a chloromethyl group at the 2-position, a nitrile group at the 4-position (isonicotinonitrile configuration), and a hydrochloride salt form. The compound represents an integration of 2-(chloromethyl)pyridine hydrochloride and isonicotinonitrile (4-pyridinecarbonitrile) structural features .

Chemical Reactivity

The compound contains multiple reactive sites that determine its chemical behavior:

-

The chloromethyl group (-CH₂Cl) serves as an excellent leaving group for nucleophilic substitution reactions, making it valuable in synthetic applications.

-

The nitrile group (-CN) can undergo various transformations including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions.

-

The pyridine nitrogen provides basic properties and coordination capabilities.

-

The hydrochloride salt form enhances water solubility while decreasing reactivity of the pyridine nitrogen.

Synthesis and Preparation Methods

Analogous Synthesis Procedures

The search results provide synthesis procedures for related compounds that may inform potential methods for our target compound. For example, the synthesis of 2-(chloromethyl)pyridine derivatives involves several approaches as seen in the reaction conditions below:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| K₂CO₃, DMF, KI | 20°C (0.5h) then 60°C (12h) | 98% | |

| K₂CO₃, NaI, Acetonitrile | Reflux, overnight | 74% | |

| Cs₂CO₃, NaI, Acetonitrile | 60°C, 5h | 52% |

These conditions demonstrate successful reactions involving 2-(chloromethyl)pyridine hydrochloride that could be adapted for functionalized derivatives like our target compound .

The bioassay conducted with 2-(chloromethyl)pyridine hydrochloride using Fischer 344 rats and B6C3F1 mice provides valuable reference data. In these studies, animals were administered doses of 75-150 mg/kg for rats and 125-250 mg/kg for mice over 99 weeks .

Key findings from these studies included:

-

No significant positive associations between dosage and mortality

-

Slight dose-related mean body weight depression in mice

Based on structural similarities, 2-(Chloromethyl)isonicotinonitrile hydrochloride may present comparable toxicity profiles, with the additional consideration of the nitrile group that could potentially release cyanide upon metabolism.

Research Status and Future Directions

Current Research Gaps

There appears to be limited published research specifically addressing 2-(Chloromethyl)isonicotinonitrile hydrochloride, representing a significant gap in chemical literature. Future research could focus on:

-

Developing efficient and scalable synthesis methods

-

Characterizing comprehensive physicochemical properties

-

Exploring potential applications in pharmaceutical development

-

Assessing toxicological profile and environmental impact

Promising Research Areas

Given the structural features of 2-(Chloromethyl)isonicotinonitrile hydrochloride, several research directions appear promising:

-

Investigation as a synthon for complex pyridine-based molecules

-

Exploration as a precursor for novel heterocyclic systems

-

Development of new coupling methodologies utilizing the reactive chloromethyl group

-

Study of coordination chemistry with transition metals

Analytical Methods

Identification Techniques

For identification and characterization of 2-(Chloromethyl)isonicotinonitrile hydrochloride, several analytical techniques would be appropriate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy - likely to show characteristic signals for pyridine protons, chloromethyl group, and effects of the nitrile substituent

-

Infrared (IR) Spectroscopy - would reveal characteristic nitrile stretching band at approximately 2200-2300 cm⁻¹

-

Mass Spectrometry - useful for molecular weight confirmation and fragmentation pattern analysis

-

X-ray Crystallography - for definitive structural determination, similar to the crystal structures reported for related compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume